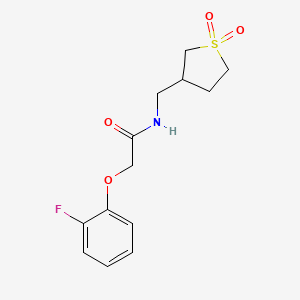

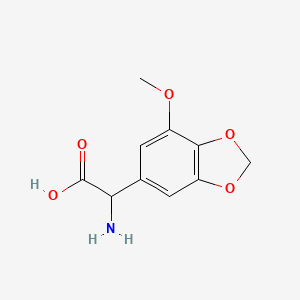

3-Amino-N-methyl-4-(pyrrolidin-1-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar benzamide structure, was described through a process that emphasizes isotype-selective inhibition of histone deacetylases, indicating a complex synthesis pathway involving selective functional group transformations (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their benzene ring connected to an amide group, with various substitutions influencing their chemical behavior. Crystal structure analysis of similar compounds, such as benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, provides insights into hydrogen bonding patterns and molecular assembly, highlighting the significance of N—H⋯O and C—H⋯O interactions in forming extended structures (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives includes their participation in palladium-mediated C(sp3)-H bond activation, facilitating direct arylation/alkylation. This demonstrates the compound's utility in creating N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, illustrating versatile reactivity and functional group tolerance (Chen et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as luminescence and mechanochromic behavior, are subject to the influence of molecular structure and substituent effects. For example, pyridyl substituted benzamides demonstrate aggregation-enhanced emission and respond to various stimuli, indicating a strong relationship between molecular design and physical properties (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of benzamide compounds can be significantly diversified through structural modifications. The introduction of different substituents affects their biological activities, as seen in the development of N-(pyridin-3-yl)benzamides as selective inhibitors for human aldosterone synthase, showcasing the potential for targeted therapeutic applications (Zimmer et al., 2011).

Wissenschaftliche Forschungsanwendungen

- Rolle von 3-Amino-N-methyl-4-(pyrrolidin-1-yl)benzamid: Diese Verbindung weist strukturelle Ähnlichkeiten mit Imatinib auf. Sie hemmt spezifisch Tyrosinkinasen, die eine entscheidende Rolle beim Fortschreiten der Leukämie spielen .

- Aktivität: Dieses Derivat zeigt entzündungshemmende und analgetische Wirkungen sowie einen niedrigen ulzerogenen Index im Vergleich zu Indomethacin und Celecoxib .

- Rolle: Diese Derivate wurden entwickelt, synthetisiert und auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis untersucht .

- Verfügbarkeit: Benchchem bietet qualifizierte Produkte für CAS-Nr. 1322605-26-4 (this compound).

Anti-Leukämie-Mittel

Entzündungshemmende und Analgetische Eigenschaften

Anti-Tuberkulose-Aktivität

Chemische Beschaffung

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, investigation of their biological activities, and exploration of their potential applications in the treatment of various diseases .

Wirkmechanismus

Target of Action

The compound “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” is a derivative of indole and pyrrolidine , both of which are known to interact with multiple receptors and have broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine derivatives are known to have different biological profiles due to their different binding modes to enantioselective proteins . It’s plausible that “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” may also affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives is known to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which in turn can be affected by environmental factors.

Eigenschaften

IUPAC Name |

3-amino-N-methyl-4-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-12(16)9-4-5-11(10(13)8-9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNDSENVLQPXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)